In Vitro Antifungal Potency: Antifungal Agent 81 (G22) vs. Boscalid vs. Tebuconazole Against Valsa mali
In a standardized mycelial growth inhibition assay against Valsa mali (the causative agent of apple Valsa canker), Antifungal agent 81 (G22) achieved an EC50 of 0.48 mg/L. This represents a 5.8-fold improvement in potency over the commercial SDHI fungicide boscalid (EC50 = 2.80 mg/L), and approaches the performance of the triazole control tebuconazole (EC50 = 0.30 mg/L) [1]. Within the same study, structurally related analogs G28, G34, G38, and G39 showed EC50 values of 0.86, 0.57, 0.73, and 0.87 mg/L respectively, confirming G22 as the most potent compound in the series [1].
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | 0.48 mg/L |
| Comparator Or Baseline | Boscalid: 2.80 mg/L; Tebuconazole: 0.30 mg/L; G28: 0.86 mg/L; G34: 0.57 mg/L; G38: 0.73 mg/L; G39: 0.87 mg/L |
| Quantified Difference | 5.8-fold more potent than boscalid; 1.6-fold less potent than tebuconazole; most potent among 5 tested pyrazole-5-yl-amide analogs |
| Conditions | Mycelial growth inhibition assay against Valsa mali, concentration range tested, EC50 calculated from dose-response curves |
Why This Matters
Procurement of G22 over boscalid delivers 5.8× greater in vitro potency against Valsa mali, potentially enabling lower application rates or improved field efficacy at equivalent dosing.
- [1] Cheng X, Xu Z, Cui H, Zhang Z, Chen W, Wang F, Li S, Liu Q, Wang D, Lv X, Chang X. Discovery of Pyrazole-5-yl-amide Derivatives Containing Cinnamamide Structural Fragments as Potential Succinate Dehydrogenase Inhibitors. J Agric Food Chem. 2023;71(45):16962-16971. doi:10.1021/acs.jafc.3c04355 View Source
